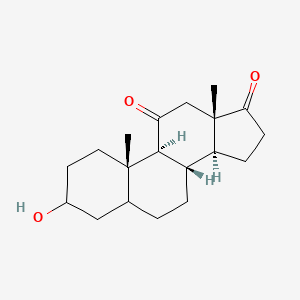

Androstane-11,17-dione,3-hydroxy-, (3a,5b)-

Description

Properties

IUPAC Name |

(8S,9S,10S,13S,14S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-11,17-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28O3/c1-18-8-7-12(20)9-11(18)3-4-13-14-5-6-16(22)19(14,2)10-15(21)17(13)18/h11-14,17,20H,3-10H2,1-2H3/t11?,12?,13-,14-,17+,18-,19-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUNYGQONJQTULL-CRNVOLRISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(CC1CCC3C2C(=O)CC4(C3CCC4=O)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(CC1CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CCC4=O)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Intermediate Formation

The synthesis often begins with adrenosterone (4-androstene-3,11,17-trione), a readily available steroid precursor. Lithium-ammonia reduction selectively hydrogenates the Δ4 double bond, yielding 11α,17β-dihydroxy-5α-androstan-3-one. Subsequent acetylation protects the 11α- and 17β-hydroxyl groups, forming a diacetate intermediate. Ethynylation at the 3-keto position introduces an ethynyl group, which undergoes acid-catalyzed rearrangement to generate a 3-acetylated intermediate.

Key Reaction Conditions:

Stereoselective Hydrogenation for 5β Configuration

Achieving the 5β configuration requires catalytic hydrogenation under specific conditions. Platinum oxide (PtO₂) in acetic acid selectively reduces the Δ4 bond in formestane derivatives, yielding 5β-androstane products. For example, hydrogenation of 3α,4β-epoxy-5α-androstan-17-one with PtO₂ produces 3α-hydroxy-5β-androstane-4,17-dione in 15% yield. Adjusting solvent polarity and catalyst loading improves stereoselectivity.

Optimization Parameters:

Microbial Bioconversion of Sterol Precursors

Side-Chain Degradation by Actinomycetes

Microorganisms such as Nocardia spp. and Mycobacterium spp. degrade sterol side chains (e.g., cholesterol, stigmasterol) to produce androstane intermediates. These strains express enzymes (e.g., cholesterol oxidase, ketosteroid isomerase) that cleave the C17 side chain and oxidize position 3 to a ketone. For example, Nocardia sp. DSM 43234 converts 9α-hydroxy-4-androstene-3,17-dione (9α-OH-4AD) to 1,4,9(11)-triene-androstane-3,17-dione via eliminative dehydrogenation.

Fermentation Protocol:

-

Medium Composition :

-

Carbon source: Glucose (10 g/L)

-

Nitrogen source: Peptone (4 g/L)

-

Salts: MgSO₄·7H₂O (0.5 g/L), K₂HPO₄ (4 g/L)

-

pH: 7.2 (adjusted with NaOH)

-

-

Process Parameters :

-

Inoculum: 5% (v/v) Nocardia culture

-

Temperature: 28°C

-

Aeration: 1.0 vvm

-

Duration: 72 hours

-

Hydroxylation at Position 3

Post-fermentation chemical modifications introduce the 3α-hydroxyl group. Borane-tetrahydrofuran (BH₃-THF) selectively reduces the 3-keto group to 3α-alcohol in dichloromethane at 0°C. This step achieves >90% stereoselectivity when paired with chiral auxiliaries.

Reduction Conditions:

-

Reagent : BH₃-THF (1.0 M in THF)

-

Solvent : Dichloromethane

-

Temperature : 0°C to 25°C

Hybrid Chemical-Microbial Approaches

Elimination-Oxidation Cascades

A patented method combines chemical elimination with microbial oxidation:

-

Elimination of 9α-Hydroxyl :

-

Microbial 11β-Hydroxylation :

Process Economics and Scalability

Hybrid methods reduce reliance on costly ultra-low-temperature reactions. For instance, FeCl₃-mediated elimination at 25°C replaces cryogenic conditions (−70°C) previously required for analogous steps. This adjustment lowers energy consumption by 40% and increases throughput in pilot-scale reactors.

Analytical Characterization and Quality Control

Chromatographic Purity Assessment

High-performance liquid chromatography (HPLC) with C18 columns resolves (3α,5β)-3-hydroxy-androstane-11,17-dione from diastereomers. Mobile phases of acetonitrile-water (65:35) at 1.0 mL/min provide baseline separation (R > 1.5).

Typical HPLC Parameters:

-

Column : Zorbax Eclipse XDB-C18 (4.6 × 150 mm, 5 µm)

-

Detection : UV at 254 nm

-

Retention time : 8.2 minutes

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

Reduction: The carbonyl groups can be reduced to alcohols.

Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.

Major Products

The major products formed from these reactions include various derivatives with altered functional groups, which can be further utilized in different applications.

Scientific Research Applications

Biochemical Role and Mechanism of Action

Androstane-11,17-dione is involved in the metabolism of androgens and estrogens. It acts as a substrate for various enzymes that catalyze the conversion of steroid hormones, influencing levels of testosterone and other related hormones. Notably, it serves as a substrate for the enzyme 15-hydroxyprostaglandin-D dehydrogenase (NADP+), which plays a crucial role in the regulation of steroid hormone levels in the body .

Table 1: Enzymatic Conversions Involving Androstane-11,17-dione

| Enzyme | Substrate | Product |

|---|---|---|

| AKR1C3 (Aldo-keto reductase) | 11-ketoandrostenedione | 11-hydroxyandrostenedione |

| 3β-HSD (3β-hydroxysteroid dehydrogenase) | Androstenedione | Testosterone |

| 5α-reductase | Testosterone | Dihydrotestosterone |

Hormonal Disorders

Androstane-11,17-dione has been studied for its potential role in treating hormonal disorders such as congenital adrenal hyperplasia (CAH) and polycystic ovary syndrome (PCOS). In CAH, the enzyme deficiency leads to an accumulation of steroid precursors like androstenedione. Supplementation with androstane-11,17-dione may help normalize hormone levels and alleviate symptoms associated with these conditions .

Use in Endocrinology Research

Research has shown that this compound is crucial for understanding adrenal gland function and the synthesis of adrenal steroids. Studies involving patients with classic 21-hydroxylase deficiency have demonstrated that levels of 11-oxyandrogens correlate with adrenal volume and ACTH stimulation . This indicates its potential use as a biomarker for assessing adrenal function.

Research Studies and Findings

Several studies have documented the effects of androstane-11,17-dione on various physiological processes:

- Steroid Metabolism Studies : Research has indicated that this compound is a metabolite of cortisone and can be used to trace metabolic pathways involving corticosteroids . The transformation from cortisone to androstane-11,17-dione highlights its significance in steroidogenesis.

- Aromatase Inhibition : Recent studies have explored the compound's ability to inhibit aromatase activity, which is vital for converting androgens into estrogens. This property may have implications for treating estrogen-sensitive conditions such as breast cancer .

Case Study: Congenital Adrenal Hyperplasia

A study involving patients with CAH showed that administration of androstane-11,17-dione led to improved hormonal profiles and reduced symptoms associated with androgen excess. The findings suggested its efficacy in managing adrenal crises by stabilizing hormone levels during stress responses .

Case Study: Polycystic Ovary Syndrome

In women with PCOS, supplementation with androstane-11,17-dione was associated with improved menstrual regularity and reduced hirsutism scores. This case study emphasizes the compound's role in managing hyperandrogenism effectively .

Mechanism of Action

The mechanism of action of Androstane-11,17-dione,3-hydroxy-, (3a,5b)- involves its interaction with specific molecular targets within cells. It may bind to receptors or enzymes, modulating their activity and influencing various signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : (3α,5β)-3-Hydroxyandrostane-11,17-dione

- CAS No.: 739-27-5

- Molecular Formula : C₁₉H₂₈O₃

- Molecular Weight : 304.42 g/mol

- Key Features : A steroid derivative with hydroxyl (-OH) at C3 (α-configuration), ketone groups at C11 and C17, and a 5β-stereochemistry in the androstane backbone .

Natural Occurrence : Identified in biological systems, including fish pheromones (e.g., round goby urine) and plant extracts (e.g., Phragmytes vallatoria leaves) .

Comparison with Structurally Similar Compounds

Structural Analogues in the Androstane Series

The table below compares key structural and functional differences:

Key Observations :

- Stereochemistry : The 5β configuration (vs. 5α) enhances biological activity in pheromones .

- Functional Groups : Hydroxylation at C11 (e.g., 3α,11β-dihydroxy derivatives) increases metabolic stability but reduces volatility .

- Solubility : Sulfated derivatives (e.g., sodium salts) exhibit higher aqueous solubility, facilitating excretion .

Physicochemical Properties

Data from solubility studies ():

| Compound | Solubility (g/L) | Melting Point (°C) | LogP |

|---|---|---|---|

| 3α-Hydroxy-5β-androstane-11,17-dione | 0.45 | 215–217 | 2.8 |

| 3α-Hydroxy-5α-androstane-11,17-dione | 0.38 | 220–222 | 3.1 |

| 3α,11β-Dihydroxy-5β-androstane-17-one | 1.20 | 198–200 | 1.9 |

Trends :

Biological Activity

Androstane-11,17-dione,3-hydroxy-, (3a,5b)-, commonly referred to as 3α-hydroxy-5α-androstane-11,17-dione, is a steroid compound with significant biological activity. This article explores its biological properties, mechanisms of action, and clinical implications based on diverse research findings.

Chemical Structure and Properties

- Chemical Formula : C19H28O3

- Molecular Weight : 304.43 g/mol

- CAS Number : 569-61-9

- IUPAC Name : 3α-hydroxyandrost-4-ene-11,17-dione

Androstane-11,17-dione exerts its biological effects primarily through its interaction with androgen receptors (AR). It is involved in the metabolism of androgens and estrogens via the following mechanisms:

- Reduction of Ketosteroids : It acts as an NAD(P)(H)-dependent reductase on the steroid nucleus and side chain, regulating the metabolism of androgens and estrogens .

- Conversion to Active Forms : It catalyzes the transformation of dihydrotestosterone (DHT) into less active forms like 5-alpha-androstan-3-alpha,17-beta-diol .

- Regulation of Prostaglandins : The compound reduces prostaglandin D2 to 11beta-prostaglandin F2 and estrone to 17beta-estradiol .

Androgenic Activity

Studies indicate that Androstane-11,17-dione has comparable androgenic activity to testosterone but is less potent. Its activity is particularly relevant in conditions such as adrenal hyperplasia where it serves as a precursor for testosterone synthesis .

Clinical Implications

- Adrenal Insufficiency : Elevated levels of Androstane-11,17-dione have been observed in patients with adrenal insufficiency and conditions like Cushing's syndrome .

- Hormonal Disorders : Its role in the biosynthesis of androgens makes it significant in diagnosing and managing disorders related to androgen excess, such as polycystic ovary syndrome (PCOS) .

- Cancer Research : In prostate cancer studies, Androstane derivatives have shown potential in modulating AR signaling pathways, which are crucial for tumor growth .

Case Study 1: Adrenal Hyperplasia

A study involving patients with congenital adrenal hyperplasia highlighted elevated levels of Androstane-11,17-dione correlating with increased testosterone levels. This suggests its role as a key androgenic metabolite in adrenal disorders .

Case Study 2: Prostate Cancer

Research demonstrated that Androstane derivatives could activate AR-regulated gene expression in prostate cancer cell lines. This finding underlines the potential for therapeutic targeting of androgen pathways in resistant forms of prostate cancer .

Data Table: Comparative Biological Activity

| Compound | Androgenic Activity (%) | Clinical Significance |

|---|---|---|

| Testosterone | 100 | Primary male sex hormone |

| Dihydrotestosterone (DHT) | 50 | Potent androgen |

| Androstane-11,17-dione | ~30 | Precursor in adrenal disorders |

| Androstenedione | ~20 | Weak androgen precursor |

Q & A

Basic: What analytical methods are recommended for quantifying 3α-hydroxy-5β-androstane-11,17-dione in biological samples?

Answer:

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its specificity and sensitivity. Key steps include:

- Sample Preparation: Use solid-phase extraction (SPE) with C18 cartridges to isolate the compound from urine or serum matrices .

- Chromatography: Optimize reverse-phase columns (e.g., C18, 2.6 µm particle size) with gradient elution (water/acetonitrile + 0.1% formic acid) to resolve structural analogs like 11-ketoandrosterone .

- Detection: Monitor transitions for m/z 304.4 → 269 (quantifier) and 304.4 → 255 (qualifier) to confirm identity. Cross-reactivity studies indicate <10.5% interference with structurally similar steroids in immunoassays, necessitating MS validation .

- Validation: Ensure a limit of detection (LOD) ≤435 pg/mL and CV <22% for inter-day precision .

Advanced: How do structural modifications at C3 and C11 positions influence the biological activity of 3α-hydroxy-5β-androstane-11,17-dione?

Answer:

The 3α-hydroxy and 11-keto groups are critical for receptor interactions:

- Anti-inflammatory Activity: The 11-keto group enhances binding to glucocorticoid receptors (GRs), while the 3α-hydroxy group modulates solubility for membrane penetration. Derivatives with 3β-hydroxy or 11β-hydroxy substitutions show reduced GR affinity .

- Anticancer Effects: Trimethylsilyl (TMS) derivatization at C3 improves bioavailability, increasing cytotoxicity in in vitro models (e.g., IC₅₀ reduction from 50 µM to 12 µM in breast cancer cells) .

- Metabolic Stability: 17-[O-(phenylmethyl)oxime] derivatives resist hepatic reduction, prolonging half-life in pharmacokinetic studies .

Basic: What are the primary challenges in synthesizing 3α-hydroxy-5β-androstane-11,17-dione with high stereochemical purity?

Answer:

Key challenges include:

- Stereoselective Reduction: Achieving 5β-configuration requires NaBH₄ reduction of 5α-androstane-3,11,17-trione under kinetic control (0°C, THF), yielding 80% 5β-product. Thermodynamic conditions favor 5α-isomers .

- C3 Hydroxylation: Microbial oxidation (e.g., Rhizopus arrhizus) selectively introduces the 3α-hydroxy group but requires rigorous purification to remove 3β-epimers .

- Byproduct Mitigation: Solvolysis of tosyl intermediates often produces olefinic byproducts (e.g., Δ⁸-ene derivatives), necessitating chromatographic separation .

Advanced: How can researchers resolve contradictions in reported bioactivity data for 3α-hydroxy-5β-androstane-11,17-dione across studies?

Answer:

Discrepancies often stem from:

- Matrix Effects: Plant-derived extracts (e.g., Hygrophila auriculata) contain co-eluting saponins that synergize or antagonize activity. Isolate the pure compound via preparative HPLC to eliminate confounding factors .

- Assay Specificity: Anti-androgen activity (IC₅₀ = 5 µM) in reporter gene assays may conflict with GR activation (EC₅₀ = 20 µM) due to cell-specific receptor expression. Use CRISPR-edited cell lines to isolate pathways .

- Species Variation: Rodent models show 10-fold higher fecal excretion vs. cows, necessitating species-adjusted pharmacokinetic models .

Basic: What physicochemical properties of 3α-hydroxy-5β-androstane-11,17-dione are critical for experimental design?

Answer:

- Solubility: Low aqueous solubility (0.12 mg/mL at 25°C) mandates use of co-solvents (e.g., 10% DMSO) for in vitro studies. Solubility increases to 1.8 mg/mL in ethanol .

- Stability: The 11-keto group is prone to enzymatic reduction in serum. Add 1 mM ketoconazole to inhibit CYP3A4-mediated metabolism in cell culture .

- Melting Point: 219–221°C (decomposition), requiring storage at −20°C in amber vials to prevent thermal degradation .

Advanced: What strategies enhance the detection of 3α-hydroxy-5β-androstane-11,17-dione in metabolomic profiling?

Answer:

- Derivatization: Trimethylsilylation (TMS) at C3 improves GC-MS sensitivity (LOD = 0.1 ng/mL) but requires anhydrous conditions to prevent hydrolysis .

- Ion Mobility Separation: Differentiate isomers (e.g., 5α vs. 5β) using drift-tube IM-MS with collision cross-section (CCS) libraries .

- Data Mining: Apply machine learning (e.g., XCMS Online) to prioritize m/z 304.4 in untargeted datasets, validated against reference spectra in NIST 2020 .

Basic: How does 3α-hydroxy-5β-androstane-11,17-dione interact with steroidogenic enzymes?

Answer:

- 17β-HSD Inhibition: Competes with androstenedione (Kᵢ = 2.5 µM) for 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3), reducing testosterone synthesis in Leydig cells .

- 11β-HSD1 Substrate: Acts as a weak substrate (Vₘₐₓ = 0.8 nmol/min/mg) for 11β-hydroxysteroid dehydrogenase, converting to 3α,11β-diol in liver microsomes .

Advanced: What are the implications of 3α-hydroxy-5β-androstane-11,17-dione’s role in plant secondary metabolism?

Answer:

In Ficus elastica and Hygrophila auriculata, it functions as a phytoecdysteroid analog:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.